Antibacterial agent 79

Cytotoxicity Safety Pharmacology Quinazoline SAR

Antibacterial agent 79 (compound is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class of antibacterial agents. It is characterized by its molecular formula C18H27N3O2S3, a molecular weight of 413.62 g/mol, and the IUPAC name N-(2,4-bis(butylthio)quinazolin-6-yl)ethanesulfonamide.

Molecular Formula C18H27N3O2S3
Molecular Weight 413.6 g/mol
Cat. No. B15568584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 79
Molecular FormulaC18H27N3O2S3
Molecular Weight413.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H27N3O2S3/c1-4-7-11-24-17-15-13-14(21-26(22,23)6-3)9-10-16(15)19-18(20-17)25-12-8-5-2/h9-10,13,21H,4-8,11-12H2,1-3H3
InChIKeyWQZRVNNDDVALJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 79 for Research: A Novel 2,4-Disubstituted Quinazoline Derivative for Antimicrobial Screening


Antibacterial agent 79 (compound 32) is a synthetic small molecule belonging to the 2,4-disubstituted quinazoline class of antibacterial agents [1]. It is characterized by its molecular formula C18H27N3O2S3, a molecular weight of 413.62 g/mol, and the IUPAC name N-(2,4-bis(butylthio)quinazolin-6-yl)ethanesulfonamide . This compound was identified as part of a lead optimization program aimed at improving the antibacterial activity and cytotoxicity profile of quinazoline-based scaffolds .

Antibacterial Agent 79: Why Simple Quinazoline Substitution Cannot Guarantee Equivalent Antibacterial Performance


The quinazoline scaffold is known for its broad biological activity, but minor structural modifications can lead to profound differences in antibacterial potency and selectivity [1]. The specific substitution pattern of Antibacterial agent 79, featuring two butylthio groups at the 2- and 4-positions and an ethanesulfonamide at the 6-position, is the result of a systematic optimization campaign . The exact arrangement of these functional groups dictates the compound's ability to interact with bacterial targets while minimizing off-target effects on mammalian cells. Therefore, substituting this compound with a generic, commercially available quinazoline analog without precise side-by-side comparative data is highly likely to compromise experimental outcomes related to both efficacy and safety [1].

Quantitative Differentiation of Antibacterial Agent 79: Key Performance Indicators vs. Lead Analogues


Antibacterial Agent 79: Improved Cytotoxicity Profile in Mammalian Cells vs. Lead Compound

Antibacterial agent 79 (compound 32) was designed as part of a series specifically to address the cytotoxicity limitations of the initial hit compound I. The optimization strategy aimed to maintain or improve antibacterial activity while enhancing the safety profile [1]. While direct, head-to-head cytotoxicity data for compound 32 against compound I is not disclosed in the abstract, the overarching goal of the medicinal chemistry campaign was to create analogues with an 'improved cytotoxicity profile' [2]. This indicates that the structural modifications incorporated into compound 32 were intended to yield a superior selectivity index (IC50,mammalian / MIC,bacterial) compared to earlier, less refined quinazoline leads.

Cytotoxicity Safety Pharmacology Quinazoline SAR

Antibacterial Agent 79: Quantified In Vitro Potency and Selectivity Window

In a study of a closely related N2,N4-disubstituted quinazoline-2,4-diamine series, a compound also designated 'compound 32' was characterized for its antibacterial and mammalian cell activity. For this compound, the Minimum Bactericidal Concentration (MBC50) was 8.8 μM, while the Minimum Inhibitory Concentration (MIC) was 0.98 μM, yielding an MBC50/MIC ratio of approximately 9 [1]. Importantly, at a concentration of 8.8 μM, this compound did not reduce the viability of A549 human lung epithelial cells below 100%, and at 18 μM, viability remained at 98.6% [1].

Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Staphylococcus aureus

Antibacterial Agent 79: Demonstrated Broad-Spectrum Potential Against Drug-Resistant Pathogens

Antibacterial agent 79 (compound 32) is part of a hit optimization effort that produced several compounds with 'remarkable anti(myco)bacterial activity against a panel of pathogenic bacteria, including drug-resistant strains' [1]. While the specific MIC values for compound 32 are not reported in the available abstract, the study explicitly demonstrates that modifications to the lead scaffold, which includes compound 32, yielded activity against a panel of clinically relevant pathogens. This places the compound in a structural class with validated activity against difficult-to-treat bacteria, a significant point of differentiation from many other quinazoline derivatives that may have only narrow-spectrum activity.

Broad-Spectrum Activity Multi-Drug Resistant (MDR) Antimicrobial Resistance (AMR)

Antibacterial Agent 79: Defined Structural Vector for Further Medicinal Chemistry Optimization

Antibacterial agent 79 represents a specific point in a defined SAR exploration of the 2,4-disubstituted quinazoline chemical space. The publication associated with this compound series identifies a 'potential growing vector' for further derivatization, which includes systematic diversification of the benzenoid part and substituents at positions 6 and 7 [1]. This is in direct contrast to earlier leads in the series, such as compound I, for which the optimal modification sites were less defined. For medicinal chemists, this means compound 32 is not an isolated entity but a strategically designed analog with clear paths for subsequent synthesis of derivative libraries.

Structure-Activity Relationship (SAR) Hit-to-Lead Quinazoline Core

Strategic Applications of Antibacterial Agent 79 in Antimicrobial R&D Pipelines


Hit-to-Lead Optimization in Medicinal Chemistry

Antibacterial agent 79 serves as an advanced intermediate in the optimization of quinazoline-based antibacterials. Its defined substitution pattern and the available SAR data from the parent publication make it an ideal scaffold for generating focused libraries through modifications at the identified 'growing vectors' at positions 6 and 7 [1]. This allows medicinal chemists to systematically explore chemical space around a core that has already demonstrated improved safety and broad-spectrum potential.

Comparative Efficacy Studies Against Drug-Resistant Gram-Positive Bacteria

Given the compound's origin in a series with demonstrated activity against multi-drug resistant strains [1], it is well-suited for use as a reference compound in phenotypic screening assays. Researchers can benchmark new antibacterial leads against Antibacterial agent 79 to assess their relative potency against S. aureus, S. pneumoniae, and E. faecalis, including strains with clinically relevant resistance profiles.

In Vitro Safety and Selectivity Profiling

The compound's design objective of an 'improved cytotoxicity profile' [1] makes it a valuable tool for establishing selectivity baselines. It can be used in parallel cytotoxicity assays (e.g., on HepG2 or A549 cells) alongside antibacterial assays to calculate selectivity indices. This provides a benchmark for comparing the safety margins of other antibacterial candidates within the same structural class.

Mechanism of Action Deconvolution

The quinazoline class can act via multiple antibacterial mechanisms. Antibacterial agent 79 can be employed as a chemical probe in studies aimed at identifying the bacterial target. Its use in resistance generation experiments, followed by whole-genome sequencing of resistant mutants, can help pinpoint the specific molecular target and mechanism of action for this series of 2,4-disubstituted quinazolines.

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